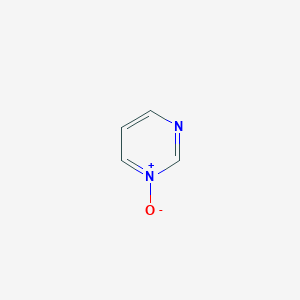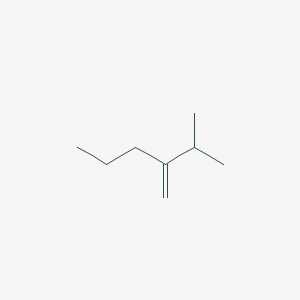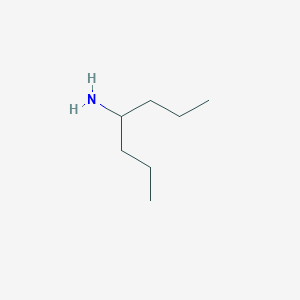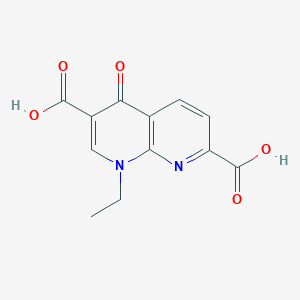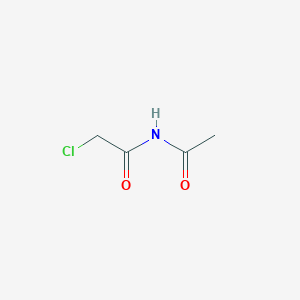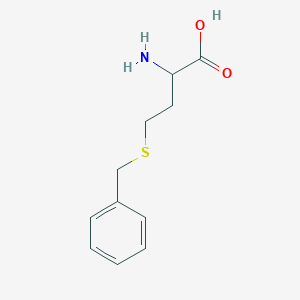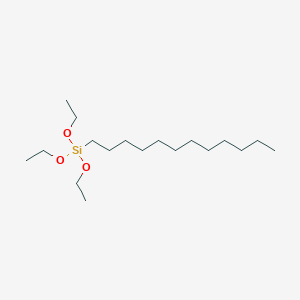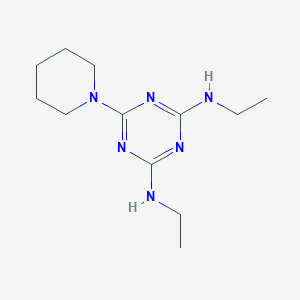
s-Triazine, 2,4-bis(ethylamino)-6-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazine, 2,4-bis(ethylamino)-6-piperidino- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as BPEA, and its chemical formula is C14H28N6.
Mécanisme D'action
BPEA is known to bind to DNA and RNA, and it has been shown to exhibit DNA intercalation activity. This property makes BPEA a potential candidate for the development of anticancer drugs. Additionally, BPEA has been shown to inhibit the activity of certain enzymes, which could have implications in the development of enzyme inhibitors.
Effets Biochimiques Et Physiologiques
BPEA has been shown to have a range of biochemical and physiological effects. For example, BPEA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BPEA has been shown to have antiviral activity, which could have implications in the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPEA is its versatility in scientific research. BPEA can be used in a range of applications, including biological imaging, drug development, and enzyme inhibition studies. However, one limitation of BPEA is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on BPEA. One area of interest is the development of BPEA-based anticancer drugs. Additionally, further research could be conducted on the potential antiviral properties of BPEA. Finally, the development of new BPEA-based fluorescent probes for biological imaging could have significant implications in the study of cellular processes.
Conclusion:
In conclusion, s-Triazine, 2,4-bis(ethylamino)-6-piperidino- (BPEA) is a versatile chemical compound with significant potential in scientific research. Its diverse range of applications, including biological imaging, drug development, and enzyme inhibition studies, make it an important area of study. Further research is needed to fully understand the potential of BPEA and its applications in various scientific fields.
Méthodes De Synthèse
The synthesis of BPEA involves the reaction of 2,4,6-trichloro-s-triazine with piperidine and diethylamine. This reaction results in the formation of BPEA, which can be purified through recrystallization.
Applications De Recherche Scientifique
BPEA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPEA is in the development of fluorescent probes for biological imaging. BPEA-based probes have been used to study the localization and dynamics of proteins and other biomolecules in living cells.
Propriétés
Numéro CAS |
16268-60-3 |
|---|---|
Nom du produit |
s-Triazine, 2,4-bis(ethylamino)-6-piperidino- |
Formule moléculaire |
C12H22N6 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-N,4-N-diethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-3-13-10-15-11(14-4-2)17-12(16-10)18-8-6-5-7-9-18/h3-9H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
BAMOQYHMXONIIV-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
SMILES canonique |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
Autres numéros CAS |
16268-60-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




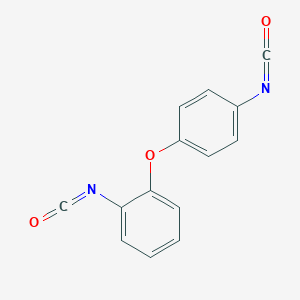

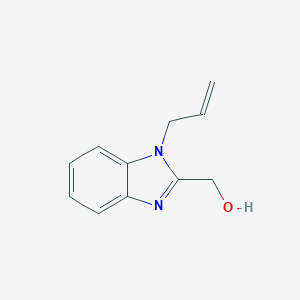
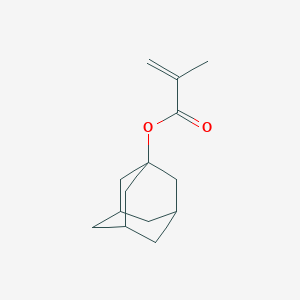
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
